

Discovery and history of isoquinolin-1-ol derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Fluoroisoquinolin-1-ol

Cat. No.: B1439346

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of Isoquinolin-1-ol Derivatives

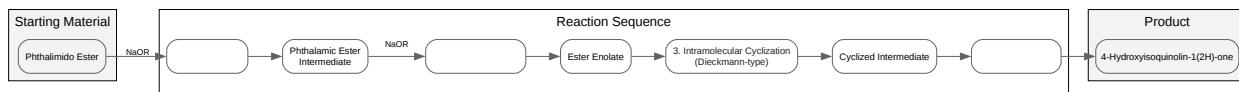
Abstract

The isoquinolin-1-one scaffold, the core of isoquinolin-1-ol derivatives, is a privileged heterocyclic motif that has captivated chemists and pharmacologists for over a century. Its journey from a laboratory curiosity to a cornerstone of modern drug discovery is a compelling narrative of evolving synthetic strategies, deepening mechanistic understanding, and expanding biological applications. This technical guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will traverse the timeline from the foundational classical syntheses of the early 20th century to the sophisticated, atom-economical transition-metal-catalyzed reactions of today. By examining the causality behind these methodological shifts and detailing key experimental protocols, this guide aims to equip the modern scientist with a comprehensive historical and practical understanding of this vital chemical entity.

The Genesis: Discovery and Early Synthetic Endeavors

While the parent isoquinoline was first isolated from coal tar in 1885, the story of its 1-oxo derivative begins at the turn of the 20th century.^[1] The isoquinolin-1-ol core exists in tautomeric equilibrium with its more stable lactam form, isoquinolin-1(2H)-one, also known as isocarbostyryl. Spectroscopic and crystallographic evidence overwhelmingly confirms that the equilibrium lies heavily toward the lactam form, which exists as a nearly planar molecule and forms stable hydrogen-bonded dimers in the solid state.^{[2][3]}

The first major breakthrough in the deliberate synthesis of this scaffold was the Gabriel-Colman Rearrangement, reported in 1900.^[4] This reaction provided a novel pathway to substituted 4-hydroxyisoquinolin-1(2H)-ones through the base-induced ring expansion of phthalimido esters.


Foundational Chemistry: The Gabriel-Colman Rearrangement

The ingenuity of the Gabriel-Colman rearrangement lies in its use of a strong base (an alkoxide) to transform a readily available phthalimido ester into the more complex isoquinolinone ring system.^{[4][5]} The reaction's success hinges on the presence of an enolizable α -hydrogen on the ester group, which is crucial for the intramolecular cyclization.^[4]

Mechanistic Rationale: The accepted mechanism proceeds not via a direct attack of the generated carbanion on the imide carbonyl, but through a two-step sequence analogous to a Dieckmann condensation.^{[6][7]}

- Ring Opening: The alkoxide base first attacks one of the phthalimide carbonyls, leading to the opening of the five-membered ring to form a phthalamic ester intermediate.
- Intramolecular Cyclization (Dieckmann-type): The alkoxide then deprotonates the α -carbon of the ester, generating an enolate. This enolate subsequently attacks the ester carbonyl derived from the other half of the original phthalimide, cyclizing to form a six-membered ring and displacing the alkoxide.
- Tautomerization: The resulting β -keto ester rapidly tautomerizes to the more stable 4-hydroxyisoquinolin-1(2H)-one product.

This causality—leveraging the acidity of the α -hydrogen and the electrophilicity of the ester carbonyls in a sequential manner—provided the first reliable and rational entry into this class of compounds.

[Click to download full resolution via product page](#)

Figure 1: Mechanistic workflow of the Gabriel-Colman rearrangement.

Experimental Protocol: Gabriel-Colman Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate

This protocol is based on the principles described for the rearrangement of N-phthalimidoglycine ethyl ester.[\[4\]](#)

Materials:

- N-phthalimidoglycine ethyl ester
- Sodium metal
- Anhydrous ethanol
- Hydrochloric acid (concentrated)
- Diethyl ether

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

- Reaction Initiation: To the sodium ethoxide solution, add N-phthalimidoglycine ethyl ester (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.
- Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.
- Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates. The pH should be approximately 2-3.
- Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
- Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the pure 4-hydroxyisoquinoline-3-carboxylate derivative. A reported yield for a similar transformation is ~91%.^[4]

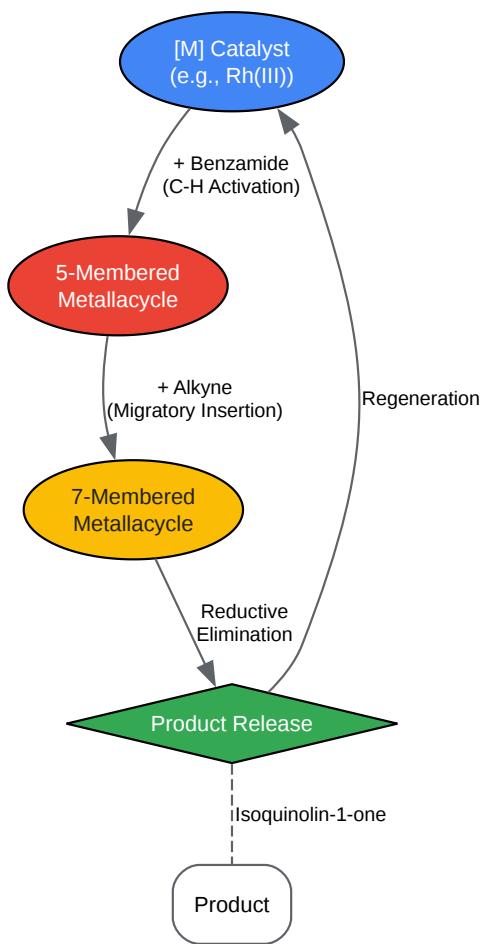
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the hydroxy group and the isoquinolinone ring protons will confirm the successful rearrangement.

The Natural World Intervenes: Isocarbostyryl Alkaloids

For several decades, isoquinolin-1-ones remained primarily in the domain of synthetic chemistry. This changed dramatically in 1967 with the isolation of narciclasine from Narcissus bulbs.^[8] This discovery unveiled a new class of potent, biologically active natural products, the Amaryllidaceae isocarbostyryl alkaloids. Other prominent members of this family, such as pancratistatin and lycoricidine, were subsequently isolated.^[9] These compounds exhibited significant antitumor activity, sparking immense interest in their synthesis and derivatization as potential anticancer agents.^{[8][9]} The natural occurrence of these complex, highly functionalized isoquinolin-1-one cores provided a powerful impetus for the development of new and more sophisticated synthetic methodologies.

The Modern Era: Transition-Metal Catalysis

The limitations of classical methods, which often required harsh conditions and were limited in substrate scope, became apparent as chemists sought to synthesize the complex structures of natural products and build diverse libraries for drug discovery.^{[10][11]} This need for greater efficiency, milder conditions, and broader functional group tolerance drove the transition to modern catalytic methods. Beginning in the late 20th and early 21st centuries, transition-metal catalysis, particularly using palladium (Pd) and rhodium (Rh), revolutionized the synthesis of the isoquinolin-1-one scaffold.


The Logic of C-H Activation and Annulation

The dominant modern strategy involves the transition-metal-catalyzed C-H activation of a benzamide derivative, followed by annulation (ring-forming reaction) with an alkyne or other coupling partner.^{[12][13]}

Causality of the Catalytic Cycle:

- Directed C-H Activation: The reaction is initiated by the coordination of a directing group on the benzamide substrate (e.g., an N-methoxy or N-pivaloyloxy group) to the metal center (e.g., Rh(III) or Pd(II)). This coordination positions the metal catalyst in close proximity to the ortho C-H bond of the benzene ring, facilitating its cleavage to form a five-membered metallacycle intermediate. This is the key step that provides high regioselectivity.
- Alkyne Insertion: The alkyne coupling partner then coordinates to the metal center and inserts into the metal-carbon bond of the metallacycle, forming an expanded seven-membered metallacycle.
- Reductive Elimination: The final C-N bond is formed via reductive elimination from the metal center, which releases the isoquinolin-1-one product and regenerates the active catalyst (or a precursor that re-enters the catalytic cycle after re-oxidation).

This catalytic approach is highly atom-economical and allows for the construction of densely functionalized isoquinolinones from simple, readily available starting materials.

[Click to download full resolution via product page](#)

Figure 2: Generalized catalytic cycle for C-H activation/annulation.

Comparative Data: Classical vs. Modern Synthesis

The evolution in synthetic strategy is clearly reflected in the reaction conditions and yields.

Method	Era	Key Reagents	Conditions	Typical Yields	Key Advantages/Disadvantages
Gabriel-Colman	Classical	Phthalimido ester, NaOR	Reflux in alcohol	80-95% [4]	(+): Good yields for specific substrates. (-): Requires multi-step substrate prep, harsh basic conditions.
Rh(III)-Catalyzed Annulation	Modern	N- Pivaloyloxybenzamide, Alkyne, [Cp*RhCl ₂] ₂ , AgSbF ₆	40-80 °C, DCE	75-95% [11] [13]	(+): High atom economy, broad substrate scope, mild conditions. (-): Requires expensive noble metal catalyst.
Pd(0)-Catalyzed Coupling	Modern	Isoquinolin-1(2H)-one, Bromo-difluoroacetate, Pd ₂ (dba) ₃	100 °C, Dioxane	60-90% [14]	(+): Enables direct C-4 functionalization of pre-formed ring. (-): Catalyst sensitivity, specific to C-H functionalization.
Cu-Mediated Coupling	Modern	2-Iodobenzamide, Alkyne, Cu(OAc) ₂	100 °C, PEG-400	75-85% [10]	(+): Uses inexpensive copper catalyst, greener solvent. (-): Can sometimes lead to regioisomeric byproducts.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3,4-Disubstituted Isoquinolin-1(2H)-one

This protocol is representative of modern C-H activation/annulation strategies.[\[11\]](#)[\[12\]](#)

Materials:

- N-Pivaloyloxybenzamide derivative (1.0 eq)
- Internal Alkyne (e.g., diphenylacetylene) (1.2 eq)
- $[\text{Cp}^*\text{RhCl}_2]_2$ (2.5 mol%)
- AgSbF_6 (10 mol%)
- 1,2-Dichloroethane (DCE) as solvent

Procedure:

- Vessel Preparation: To an oven-dried reaction tube, add the N-pivaloyloxybenzamide (0.2 mmol), $[\text{Cp}^*\text{RhCl}_2]_2$ (0.005 mmol), and AgSbF_6 (0.02 mmol).
- Inert Atmosphere: Seal the tube with a septum and purge with dry nitrogen or argon for 5 minutes.
- Reagent Addition: Add the internal alkyne (0.24 mmol) followed by anhydrous DCE (1.0 mL) via syringe.
- Reaction: Place the sealed tube in a preheated oil bath or heating block at 80 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure isoquinolin-1(2H)-one product. Yields for such reactions are typically in the 80-95% range.[\[11\]](#)[\[13\]](#)

Self-Validation: The structural confirmation of the product is achieved through comprehensive spectroscopic analysis (^1H NMR, ^{13}C NMR, HRMS). The regiochemistry of the annulation can be confirmed using 2D NMR techniques like NOESY to establish through-space proximity between substituents.

Conclusion and Future Outlook

The history of isoquinolin-1-ol derivatives is a microcosm of the evolution of organic synthesis. From the stoichiometric, high-temperature rearrangements of the classical era to the elegant, mild, and highly selective catalytic transformations of today, the drive has been toward greater efficiency, control, and complexity. The initial discovery of this scaffold was a synthetic achievement; its rediscovery in nature as a potent bioactive agent propelled it into the forefront of medicinal chemistry.

Today, research continues to push the boundaries. The development of enantioselective syntheses, the use of greener and more sustainable catalysts like copper, and the application of photocatalysis and electrochemistry are the new frontiers.[\[10\]](#)[\[15\]](#)[\[16\]](#) As our understanding of biological pathways deepens, the isoquinolin-1-one core will undoubtedly continue to serve as a master key, unlocking new therapeutic possibilities for decades to come.

References

- Chary, R. G., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. *Chemical Communications*, 50(51), 6797-6800. Available at: <https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc01580k>
- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. *RSC Advances*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10465017/>
- Vorobyeva, D. V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α -CF₃- α -Amino Carboxylates. *Molecules*, 27(23), 8488. Available at: <https://www.mdpi.com/1420-3049/27/23/8488>
- ResearchGate. (n.d.). Synthesis of isoquinolinone derivatives by Rh (III)-catalyzed C–H functionalization of N-ethoxybenzamides. Available at: <https://www.researchgate.net>
- Li, G., et al. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. *Molecules*, 24(17), 3073. Available at: <https://www.mdpi.com/1420-3049/24/17/3073>
- Zhu, Y.-Q., et al. (2020). A Palladium(0)-Catalyzed C4 Site-Selective C–H Difluoroalkylation of Isoquinolin-1(2H)-Ones. *Advanced Synthesis & Catalysis*. Available at: <https://www.researchgate.net>
- Chary, R. G., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. *Semantic Scholar*. Available at: [https://www.semanticscholar.org/paper/A-simple-access-to-N-\(un\)substituted-unusual-of-Chary-Dhananjaya/84705353d9e801a6b0c2a7c4a1b021d74384915a](https://www.semanticscholar.org/paper/A-simple-access-to-N-(un)substituted-unusual-of-Chary-Dhananjaya/84705353d9e801a6b0c2a7c4a1b021d74384915a)
- Stuart, D. R., & Fagnou, K. (2007). The Catalytic Cross-Coupling of Unactivated Arenes. *Science*, 316(5828), 1172-1175.
- Vorobyeva, D. V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α -CF₃- α -Amino Carboxylates. *PubMed*. Available at: <https://pubmed.ncbi.nlm.nih.gov/36500580/>
- Chen, Y., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. *Organic Letters*. Available at: <https://pubs.acs.org/doi/10.1021/acs.orglett.1c01373>
- ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. Available at: <https://www.researchgate.net>
- Wikipedia. (n.d.). Isoquinoline. Available at: <https://en.wikipedia.org/wiki/Isoquinoline>
- Pardo, J., et al. (2007). A general rhodium-catalyzed oxidative coupling reaction between internal alkynes and aryl aldimines. *Journal of the American Chemical Society*. Available at: <https://pubs.acs.org/doi/10.1021/ja070349w>
- Wikipedia. (n.d.). Gabriel–Colman rearrangement. Available at: https://en.wikipedia.org/wiki/Gabriel%E2%80%93Colman_rearrangement
- Wikipedia. (n.d.). Gabriel synthesis. Available at: https://en.wikipedia.org/wiki/Gabriel_synthesis
- Slideshare. (n.d.). Gabriel colman rearrment. Available at: <https://www.slideshare.net/wadhava-gurumeet/gabriel-colman-rearrgment>
- Sarlah, D., et al. (2019). Enantioselective Synthesis of Isocarbostyryl Alkaloids and Analogs Using Catalytic Dearomatic Functionalization of Benzene. *Journal of the American Chemical Society*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488344/>
- Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Available at: <https://www.chemistrysteps.com/the-gabriel-synthesis-of-primary-amines/>
- Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). *Chemistry of Heterocyclic Compounds*. Available at: https://www.researchgate.net/publication/226021200_Synthesis_of_12H-Isoquinolones_Review
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: <https://www.pharmaguideline.com/2011/05/synthesis-reactions-and-medicinal-uses.html>

- Wang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. *Scientific Reports*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10069002/>
- PubChem. (n.d.). 1(2H)-Isoquinolinone. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/10284>
- Kornienko, A., & Evidente, A. (2008). Amaryllidaceae Isocarbostyryl Alkaloids and Their Derivatives as Promising Antitumor Agents. *PMC*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2603265/>
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: <https://www.masterorganicchemistry.com>
- Sarlah, D., et al. (2019). Enantioselective Synthesis of Isocarbostyryl Alkaloids and Analogs Using Catalytic Dearomatic Functionalization of Benzene. *PubMed*. Available at: <https://pubmed.ncbi.nlm.nih.gov/30569686/>
- Petrova, R., et al. (2007). Isoquinolin-1(2H)-one. *Acta Crystallographica Section E*. Available at: <https://www.researchgate.net>
- Chauhan, P. M. S., et al. (2012). Synthesis of Isoquinolin-1(2H)-ones via Pd-Catalyzed Isocyanide Coupling. *Synfacts*. Available at: <https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1316699>
- Fariña, F., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. *ARKIVOC*. Available at: <https://www.semanticscholar.org/paper/Mechanistic-evidence-of-a-Gabriel-Colman-type-Fari%C3%A1-Mart%C3%ADADn/74a123f114c53c063c3d52684824367501b9794d>
- ResearchGate. (n.d.). Mechanistic evidence of a Gabriel Colman-type rearrangement. Available at: https://www.researchgate.net/publication/237937418_Mechanistic_evidence_of_a_Gabriel_Colman-type_rearrangement
- ResearchGate. (n.d.). Amaryllidaceae Isocarbostyryl Alkaloids and Their Derivatives as Promising Antitumor Agents. Available at: <https://www.researchgate.net>
- Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. *Bioorganic Chemistry*. Available at: <https://pubmed.ncbi.nlm.nih.gov/36252479/>
- Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). *ResearchGate*. Available at: https://www.researchgate.net/publication/226021200_Synthesis_of_12H-Isoquinolones_Review
- ResearchGate. (n.d.). Catalytic Advances and Emerging Strategies for Isoquinolin-1(2H)-One Synthesis. Available at: https://www.researchgate.net/publication/383189874_Catalytic_Advances_and_Emerging_Strategies_for_Isoquinolin-12H-One_Synthesis_Reaction_Scope_and_Mechanistic_Perspectives
- Wozniak, K., & Capan, V. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. *MDPI*. Available at: <https://www.mdpi.com/1420-3049/28/4/1673>
- Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. *PubMed*. Available at: <https://pubmed.ncbi.nlm.nih.gov/36252479/>
- El-Faham, A., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. *MDPI*. Available at: <https://www.mdpi.com/1420-3049/25/22/5336>
- Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... *PMC*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700445/>
- Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... *PubMed*. Available at: <https://pubmed.ncbi.nlm.nih.gov/33233486/>
- ResearchGate. (n.d.). A Novel Synthesis of 1-Substituted 2H-Isoquinolin-3-ones. Available at: https://www.researchgate.net/publication/283627063_A_Novel_Synthesis_of_1-Substituted_2H-Isoquinolin-3-ones

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Gabriel colman rearrgment | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α -CF₃ α -Amino Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regiosomeric isoquinolin-1(4H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Discovery and history of isoquinolin-1-ol derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439346#discovery-and-history-of-isoquinolin-1-ol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com